7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Overview
Description
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H4BrClN2O. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde typically involves the bromination and chlorination of pyrrolopyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyrrolopyridine. The process includes bromination, chlorination, and subsequent formylation to introduce the aldehyde group .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction can convert the aldehyde group to an alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but lacks the bromine atom.
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure with a methoxy group instead of a chloro group.
Uniqueness
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. The aldehyde group also provides a versatile functional site for further chemical modifications .
Properties
IUPAC Name |
7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-5-2-12-8(10)6-4(3-13)1-11-7(5)6/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSZDIBJBRTAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=CN=C2Cl)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646791 | |
Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-10-8 | |
Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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